molecular formula C12H23NO3 B10823285 Picaridin-d3

Picaridin-d3

Cat. No.: B10823285
M. Wt: 232.33 g/mol
InChI Key: QLHULAHOXSSASE-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picaridin-d3 is a deuterated form of picaridin, which is a synthetic compound widely used as an insect repellent. Picaridin was first synthesized in the 1980s to mimic the natural compound piperine, found in black pepper plants. This compound is primarily used as an internal standard for the quantification of picaridin in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picaridin-d3 involves the deuteration of picaridin. The general synthetic route includes the following steps:

    Hydrogenation: 2-pyridineethanol is subjected to low-pressure catalytic hydrogenation using active nickel as a catalyst to produce 2-piperidineethanol.

    Formation of Chloroformate: Isobutanol reacts with chloroform chloroformate or triphosgene in the presence of an organic base to form sec-butyl alcohol chloroformate.

    Condensation: The sec-butyl alcohol chloroformate is then condensed with 2-piperidineethanol in an organic solvent to yield crude picaridin.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically stored at low temperatures to maintain stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

Picaridin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Picaridin-d3 is extensively used in scientific research due to its stability and deuterated nature. Some key applications include:

    Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of picaridin.

    Biological Studies: Employed in studies involving insect behavior and olfactory responses.

    Medical Research: Investigated for its potential use in developing new insect repellents and understanding the mechanisms of existing ones.

    Industrial Applications: Utilized in the formulation of insect repellent products and in the study of their efficacy.

Mechanism of Action

Picaridin-d3 exerts its effects by interacting with the olfactory system of insects. It is believed to stimulate the sensory hairs on the antennae of insects, preventing them from recognizing their host’s cues. The exact molecular targets and pathways are not fully understood, but it is presumed that picaridin interacts with odorant receptors and ionotropic receptors, leading to the insect’s inability to detect its prey .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Picaridin-d3 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical methods. Unlike DEET, this compound does not dissolve plastics or synthetics and is less likely to cause irritation. It also has a broader efficacy against various arthropods and is almost colorless and odorless .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

232.33 g/mol

IUPAC Name

1,1,1-trideuteriobutan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-3-10(2)16-12(15)13-8-5-4-6-11(13)7-9-14/h10-11,14H,3-9H2,1-2H3/i2D3

InChI Key

QLHULAHOXSSASE-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CC)OC(=O)N1CCCCC1CCO

Canonical SMILES

CCC(C)OC(=O)N1CCCCC1CCO

Origin of Product

United States

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